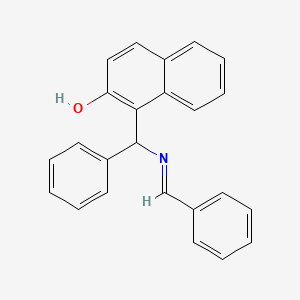

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Description

The exact mass of the compound N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(benzylideneamino)-phenylmethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO/c26-22-16-15-19-11-7-8-14-21(19)23(22)24(20-12-5-2-6-13-20)25-17-18-9-3-1-4-10-18/h1-17,24,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKFPODMQLEYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298790 | |

| Record name | 1-{[(E)-Benzylideneamino](phenyl)methyl}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53983-76-9 | |

| Record name | NSC126256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-{[(E)-Benzylideneamino](phenyl)methyl}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((BENZYLIDENE-AMINO)-PHENYL-METHYL)-NAPHTHALEN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterization of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine using NMR

Technical Deep Dive: Structural Elucidation of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine via Multidimensional NMR

Executive Summary & Structural Disambiguation

Target Compound: N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

CAS Registry Number: 53983-76-9

IUPAC Name: 1-[

The Structural Challenge:

This compound is frequently confused with the simpler Schiff base derived from 2-hydroxy-1-naphthaldehyde.[1] However, the specific nomenclature and CAS provided indicate a more complex Betti Base derivative .[1] It is the condensation product of 1-(

Structurally, it features a chiral center at the benzylic position (C-1 of the naphthalene ring) and an imine functionality.[1] The characterization challenge lies in distinguishing the methine proton (chiral center) from the imine proton, and confirming the intramolecular hydrogen bonding (IMHB) that stabilizes the molecule.[1]

Synthesis & Tautomeric Context

To understand the NMR spectrum, one must understand the origin of the protons.[1] The synthesis involves the condensation of the primary amine (Betti base) with benzaldehyde.[1]

Key Structural Features for NMR:

-

Chiral Methine Center (

): The carbon connecting the naphthalene, the first phenyl ring, and the nitrogen.[1] -

Imine Bond (

): The -

Phenolic Hydroxyl (

): Involved in a strong intramolecular hydrogen bond (IMHB) with the imine nitrogen, locking the conformation.[1]

Figure 1: Synthesis and Structural Logic

Caption: Reaction pathway forming the target imine. The condensation creates a conjugated system where the phenolic proton is chelated to the imine nitrogen.[1]

Experimental Protocol

Objective: Obtain high-resolution spectra to resolve overlapping aromatic signals and confirm the imine linkage.

Sample Preparation

-

Solvent Selection: Use Chloroform-d (

) .[1] -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Acquisition Parameters (600 MHz recommended)

-

1H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

-

13C NMR: 1024 scans, proton-decoupled (CPD).

-

2D Experiments:

-

COSY: To map spin systems within the phenyl and naphthyl rings.

-

HSQC: To assign protonated carbons (distinguishing the methine C-H from quaternary carbons).

-

HMBC: Critical Step. To connect the benzyl group to the naphthyl core via the methine carbon.[1]

-

1H NMR Interpretation

The proton spectrum will be dominated by the aromatic region (7.0–8.0 ppm), but three diagnostic singlets define the structure.[1]

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Phenolic OH | 13.5 – 14.5 | Broad Singlet | 1H | Diagnostic. Extremely downfield due to strong intramolecular hydrogen bonding (O-H...N).[1] Indicates the enol-imine tautomer is dominant in |

| Imine ( | 8.4 – 8.6 | Singlet | 1H | Diagnostic. Characteristic region for Schiff bases.[1] Confirms the condensation of the amine with benzaldehyde.[1] |

| Aromatic Ring | 7.1 – 8.0 | Multiplets | 16H | Overlap of the Naphthalene ring (6H) and two Phenyl rings (10H).[1] |

| Methine ( | 6.4 – 6.8 | Singlet | 1H | The chiral center.[1] It is deshielded by the naphthyl ring, the phenyl ring, and the nitrogen, appearing significantly downfield of typical benzylic protons.[1] |

Expert Insight: If you observe the OH peak splitting or moving upfield (to ~9-10 ppm), your sample may be wet, or the solvent is competing for H-bonding.[1] The sharp singlet at ~8.5 ppm is the "smoking gun" for the imine formation; if this is absent, you likely have the hydrolyzed starting material.[1]

13C NMR Interpretation

The carbon spectrum confirms the skeleton.[1] The most critical distinction is between the Imine C=N and the Phenolic C-O.[1]

| Carbon Type | Chemical Shift ( | Assignment Logic |

| Phenolic C-O | 156.0 – 158.0 | C-2 of Naphthalene.[1] Deshielded by oxygen.[1] |

| Imine C=N | 159.0 – 161.0 | The azomethine carbon.[1] Often the most downfield peak (or close to C-O).[1] |

| Quaternary Ar-C | 130.0 – 140.0 | Bridgehead carbons and ipso-carbons of phenyl rings.[1] |

| Aromatic CH | 118.0 – 130.0 | Typical aromatic region.[1] |

| Methine ( | 65.0 – 70.0 | Diagnostic. The sp3 hybridized chiral center.[1] Confirms the Betti base backbone.[1] |

2D NMR Workflow: Establishing Connectivity

To prove the structure is N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine and not a mixture of isomers, you must use HMBC (Heteronuclear Multiple Bond Correlation).[1]

Figure 2: HMBC Correlation Strategy

Caption: HMBC correlations required to confirm the linkage between the chiral center and the naphthyl/imine groups.

Validation Steps:

-

Methine-Naphthyl Link: The proton at 6.5 ppm must show a strong HMBC cross-peak to the C-2 (C-OH) carbon at ~157 ppm.[1] This proves the benzylamine group is attached at C-1.[1]

-

Imine-Phenyl Link: The proton at 8.5 ppm must correlate with the ipso-carbon of the second phenyl ring, confirming the N-benzylidene group.[1]

Tautomerism and Stereochemistry

Keto-Enol Tautomerism

While simple naphthyl Schiff bases often exist in equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form), the steric bulk of the Betti base derivative usually locks this compound in the Enol-Imine form in non-polar solvents (

-

Evidence: The presence of the OH signal >13 ppm and the C-O carbon <160 ppm supports the Enol form.[1] (The Keto form typically shows C=O >170 ppm).[1]

Chirality

The C-1 carbon is a chiral center.[1]

-

Racemic Mixture: If synthesized from racemic Betti base, the NMR will show a single set of peaks.[1]

-

Enantiomeric Excess: If a chiral auxiliary was used, the NMR spectrum in a chiral solvent (or with shift reagent like

) would show splitting of the methine singlet, allowing for ee% calculation.[1]

References

-

Gawinecka, A. et al. (2018).[1] "Synthesis and structure of Betti bases and their derivatives." Journal of Molecular Structure. (Provides structural data on the Betti base backbone).[1]

-

Salman, S. R., et al. (1991).[1] "Studies of Tautomerism in 2-Hydroxynaphthaldehyde Schiff Bases by Multinuclear Magnetic Resonance." Spectroscopy Letters. (Authoritative reference for OH chemical shifts and tautomerism in naphthyl imines).[1]

-

ChemicalBook. (2023).[1] "N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine Product Description and CAS 53983-76-9." (Verifies the CAS and chemical identity).

-

Cimerman, Z. et al. (2000).[1] "Schiff bases derived from aminopyridines as spectrofluorimetric reagents." Analytica Chimica Acta. (Contextualizes the fluorescence properties of the naphthyl-imine bond).

Sources

Physical and chemical properties of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

This guide provides an in-depth technical analysis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine (CAS: 53983-76-9), a complex organic scaffold derived from the Betti reaction.[1]

Synonyms: 1-[(Benzylideneamino)(phenyl)methyl]naphthalen-2-ol; Betti Base Schiff Derivative; 1,3-Diphenyl-2,3-dihydro-1H-naphth[1,2-e][1,3]oxazine (tautomer).[1]

Executive Summary

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a multicomponent condensation product formed from 2-naphthol, benzaldehyde, and ammonia (or benzylamine).[1] It represents a higher-order derivative of the classic "Betti base" (1-(α-aminobenzyl)-2-naphthol).[1][2]

This compound is scientifically significant due to its ring-chain tautomerism .[1] In the solid state, it often exists as a closed heterocyclic naphthoxazine , while in solution, it equilibrates between the closed form and the open Schiff base (imine) form. This dynamic structural behavior makes it a versatile scaffold for asymmetric catalysis , chiral ligand design , and supramolecular chemistry .

Physicochemical Characterization

The physical properties of this compound are heavily influenced by its tautomeric state. The data below synthesizes experimental observations for the equilibrium mixture.

Table 1: Core Physical & Chemical Properties[1]

| Property | Value / Description |

| CAS Number | 53983-76-9 |

| Molecular Formula | |

| Molecular Weight | 337.42 g/mol |

| Physical State | Crystalline Solid |

| Color | White to Pale Yellow (Solid); Yellowish (Solution) |

| Solubility | Soluble in |

| pKa (Predicted) | ~9.5 (Phenolic OH), ~4.0 (Imine/Amine conjugate acid) |

| Chirality | Possesses one stereogenic center at the benzylic carbon ( |

Structural Tautomerism (Critical Mechanism)

The defining feature of this molecule is the equilibrium between the Open Imine (Schiff base) and the Closed Oxazine .

-

Open Form (A): Characterized by a phenolic hydroxyl group (

) and an imine double bond ( -

Closed Form (B): Characterized by the formation of a six-membered oxazine ring involving the phenolic oxygen and the imine carbon.

Equilibrium Logic:

Solvent polarity and temperature shift this equilibrium.[1] Non-polar solvents (

Synthesis & Fabrication Protocols

The synthesis is a variation of the Betti Reaction , a modified Mannich condensation. It can be performed via a one-pot three-component reaction or a stepwise protocol.[1]

Method A: Stepwise Synthesis via Betti Base

This method offers higher purity and control over the intermediate.

Reagents:

Protocol:

-

Formation of Betti Base:

-

Condensation to Schiff Base:

-

Dissolve the isolated Betti base (1 eq) in refluxing ethanol.

-

Add a second equivalent of benzaldehyde (1 eq).[1]

-

Reflux for 2-4 hours.[1] The solution typically turns yellow, indicating imine formation.

-

Crystallization: Cool the mixture. The product, N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, crystallizes out.[1]

-

Purification: Recrystallize from ethanol/chloroform.[1]

-

Method B: One-Pot Pseudo-Four-Component Reaction

Reagents: 2-Naphthol (1 eq), Benzaldehyde (2 eq), Ammonia (1 eq).[1] Conditions: Reflux in ethanol for 6-8 hours. Mechanism: The first equivalent of aldehyde forms the Betti base; the second equivalent condenses with the primary amine of the Betti base to form the Schiff base.

Structural Identification (Spectroscopy)[1]

To validate the synthesis, researchers must look for specific spectroscopic signatures.

1H NMR Spectroscopy ( )

The spectrum is complex due to the chiral center and potential tautomers.

-

Chiral Methine Proton (

): A distinct singlet or doublet around -

Imine Proton (

): If in the open form, a singlet around -

Oxazine Protons (Closed Form): If closed, the aminal proton shifts upfield, and the imine peak disappears.

-

Aromatic Region: Multiplet at

7.0 - 8.0 ppm (Naphthyl and Phenyl protons).[1] -

Phenolic -OH: A broad singlet (exchangeable with

) typically >

IR Spectroscopy[1][9][10]

-

Open Form:

-

Closed Form:

-

Absence of distinct

stretch. -

Appearance of

ether stretches around 1050-1250

-

Applications in Research & Development

Asymmetric Catalysis

The chiral nature of the Betti base scaffold makes this derivative a potent ligand for enantioselective transformations.[2]

-

Organocatalysis: The secondary amine or imine functionality can activate carbonyls.

-

Metal Coordination: The

-bidentate (or tridentate if modified) motif coordinates effectively with Zn(II) , Cu(II) , and Ti(IV) .[1]

Fluorescent Sensing

The naphthyl fluorophore, coupled with the isomerization capability of the

-

Mechanism: Binding of a metal ion (e.g.,

,

Biological Activity

Derivatives of Betti bases have demonstrated:

-

Antibacterial activity against Gram-positive strains (e.g., S. aureus).[1]

-

Antifungal properties (e.g., against C. albicans).

-

Mechanism:[2][10][9][11] Disruption of cell wall synthesis or intercalation with DNA due to the planar naphthyl system.

References

-

Betti, M. (1900).[2][10] "Über die Kondensation von β-Naphthol mit Aldehyden und Aminen". Gazzetta Chimica Italiana, 30, 301.[10] (Foundational Betti Reaction).[1][10]

-

Cardellicchio, C., et al. (1998). "The Betti base: the first resolution and the determination of the absolute configuration". Tetrahedron: Asymmetry, 9(20), 3667-3675.[1] [1]

-

Olyaei, A., & Sadeghpour, M. (2019). "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives". RSC Advances, 9, 18693-18718.[1]

-

PubChem. (2025).[1][12] "1-[(Benzylideneamino)-phenylmethyl]naphthalen-2-ol (Compound CID 277398)".[1][3] National Library of Medicine.[7] [1]

-

Szatmári, I., & Fülöp, F. (2004). "Syntheses and transformations of 1-(α-aminobenzyl)-2-naphthol derivatives". Current Organic Synthesis, 1(2), 155-168.[1] (Review on Tautomerism and Synthesis).

Sources

- 1. 1-((Benzylidene-amino)-phenyl-methyl)-naphthalen-2-OL | C24H19NO | CID 277398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. PubChemLite - 1-((benzylidene-amino)-phenyl-methyl)-naphthalen-2-ol (C24H19NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-(α-Aminobenzyl)-2-naphthol: A New Chiral Auxiliary for the Synthesis of Enantiopure α-Aminophosphonic Acids | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

- 9. Betti reaction - Wikipedia [en.wikipedia.org]

- 10. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 12. 1-(alpha-Aminobenzyl)-2-naphthol | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tautomerism in N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine, a Schiff base derived from 2-hydroxy-1-naphthaldehyde, is a molecule of significant interest due to the existence of a dynamic equilibrium between its enol-imine and keto-amine tautomeric forms. This guide provides a comprehensive exploration of this phenomenon, delving into the structural nuances, the influence of environmental factors, and the advanced analytical techniques employed for its characterization. Understanding this tautomeric equilibrium is paramount for professionals in drug development and materials science, as the predominant form dictates the molecule's physicochemical properties, including its biological activity and photochemical behavior.

Introduction: The Concept of Tautomerism in Schiff Bases

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. In the realm of medicinal and materials chemistry, ortho-hydroxy Schiff bases, such as N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine, are particularly noteworthy for their exhibition of enol-imine and keto-amine tautomerism.[1][2] The equilibrium between these two forms is influenced by a variety of factors, including the nature of the solvent, temperature, and the electronic properties of substituents on the aromatic rings.[3][4]

The enol-imine form is characterized by an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen (O-H···N), while the keto-amine form features a hydrogen bond between the amine nitrogen and the carbonyl oxygen (N-H···O).[2] The position of this equilibrium is a critical determinant of the molecule's overall properties and potential applications.

The Tautomeric Equilibrium of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

The central focus of this guide is the tautomeric equilibrium specific to N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine. This equilibrium involves the interconversion between the enol-imine and the keto-amine forms.

Caption: Tautomeric equilibrium in N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Factors Influencing the Equilibrium

The delicate balance between the enol-imine and keto-amine tautomers is readily perturbed by external and internal factors:

-

Solvent Polarity: A significant shift in the tautomeric equilibrium is often observed with changes in solvent polarity.[3] Polar protic solvents, capable of forming hydrogen bonds, can stabilize the more polar keto-amine form, thus shifting the equilibrium in its favor.[4] Conversely, non-polar solvents tend to favor the enol-imine form.[1]

-

Temperature: The thermodynamic parameters of the tautomerization process, such as enthalpy (ΔH) and entropy (ΔS), can be determined through temperature-dependent spectroscopic studies.[5] This allows for a deeper understanding of the energetic landscape of the equilibrium.

-

Substituent Effects: The electronic nature of substituents on the aromatic rings can influence the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby altering the relative stabilities of the two tautomers.

Experimental Protocols for Characterizing Tautomerism

A multi-faceted analytical approach is essential for the comprehensive investigation of tautomeric equilibria. The following protocols are standard in the field for elucidating the structural and dynamic aspects of N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine tautomerism.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for monitoring the tautomeric equilibrium in solution. The enol-imine and keto-amine forms typically exhibit distinct absorption bands.[1] The enol form generally absorbs at shorter wavelengths (less than 400 nm), while the keto form often displays a characteristic absorption band at longer wavelengths (greater than 400 nm).[1][2]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine in a non-polar solvent (e.g., cyclohexane) where the enol-imine form is expected to predominate.

-

Solvent Series: Prepare a series of solutions with varying solvent polarities by diluting the stock solution in different solvents (e.g., chloroform, ethanol, DMSO).[4]

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 250-600 nm).

-

Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance or intensification of a band above 400 nm is indicative of a shift towards the keto-amine tautomer.[2]

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information at the atomic level, allowing for the unambiguous identification and quantification of the tautomers in solution.

Key Diagnostic Signals:

-

¹H NMR: The chemical shift of the hydroxyl proton (O-H) in the enol-imine form and the amine proton (N-H) in the keto-amine form are highly informative. The enol O-H proton typically appears as a broad singlet at a downfield chemical shift. The presence of a distinct N-H signal is a clear indicator of the keto-amine tautomer.

-

¹³C NMR: The chemical shifts of the carbon atoms in the imine (C=N) and carbonyl (C=O) groups are also diagnostic. The C=N carbon of the enol-imine form will have a different chemical shift compared to the corresponding carbon in the keto-amine form, and the appearance of a C=O signal confirms the presence of the keto tautomer.

Experimental Protocol:

-

Sample Preparation: Dissolve a known quantity of N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆).

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature.

-

Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, acquire a series of spectra at different temperatures. Changes in the relative integrals of the diagnostic signals will reveal the temperature dependence of the tautomeric ratio.

-

Data Analysis: Integrate the characteristic proton signals for each tautomer to determine their relative populations.

Quantitative Data Summary

| Spectroscopic Technique | Enol-Imine Form | Keto-Amine Form |

| UV-Vis Absorption | ~ < 400 nm | ~ > 400 nm[1][2] |

| ¹H NMR (Chemical Shift) | O-H proton (broad singlet) | N-H proton (distinct signal) |

| ¹³C NMR (Chemical Shift) | C=N carbon | C=O carbon |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine which tautomeric form is present in the crystal lattice and provide precise bond lengths and angles.[6][7] It is important to note that the solid-state structure may not necessarily reflect the equilibrium in solution.[7]

Synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

The synthesis of the title compound is typically achieved through the condensation reaction of 2-hydroxy-1-naphthaldehyde with benzylamine.

General Synthetic Protocol:

-

Reactant Dissolution: Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and benzylamine in a suitable solvent, such as ethanol or methanol.[7]

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period of time to ensure complete reaction.

-

Product Isolation: The product, which is often a solid, can be isolated by filtration upon cooling the reaction mixture.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Caption: General synthetic workflow for N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Conclusion and Future Perspectives

The tautomerism of N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a rich area of study with significant implications for the design of novel pharmaceuticals and functional materials. A thorough understanding of the factors governing the tautomeric equilibrium and the application of appropriate analytical techniques are crucial for harnessing the unique properties of each tautomeric form. Future research in this area will likely focus on the design of systems with switchable tautomeric states, enabling the development of "smart" materials and targeted drug delivery systems. The continued development of computational methods will also play a vital role in predicting and understanding the tautomeric behavior of these and related Schiff bases.[6][7]

References

-

Al-Shihri, A. S., Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2011). Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. Organic & Biomolecular Chemistry, 9(24), 8268–8275. [Link]

-

ResearchGate. (2011). (PDF) Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. [Link]

-

Antonov, L., Fabian, W. M. F., Nedeltcheva, D., & Kamounah, F. S. (2000). Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. Journal of the Chemical Society, Perkin Transactions 2, (6), 1173–1181. [Link]

-

Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde. Asian Journal of Chemistry, 25(9), 4927-4932. [Link]

-

Ünver, H., Polat, K., Uçar, M., & Zengin, D. M. (2009). Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. Journal of Chemical Research, 2009(5), 284-288. [Link]

-

Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(4), 855–867. [Link]

-

Connected Papers. (n.d.). Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. [Link]

-

Fabian, W. M. F., Antonov, L., Nedeltcheva, D., Kamounah, F. S., & Taylor, P. J. (2004). Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study. The Journal of Physical Chemistry A, 108(38), 7853–7863. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism of 2-hydroxynaphthaldehyde Schiff bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: CAS 53983-76-9 (N-Benzylidene Betti Base Derivative)

The following technical guide details the properties, synthesis, and applications of CAS 53983-76-9, a significant derivative in the family of Betti bases.

Executive Summary

CAS Number: 53983-76-9 Chemical Name: 1-[(Benzylideneamino)-phenylmethyl]naphthalen-2-ol Synonyms: N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine; Betti base Schiff base.[1][2] Molecular Formula: C₂₄H₁₉NO Molecular Weight: 337.42 g/mol

CAS 53983-76-9 represents the N-benzylidene derivative of the classic "Betti base" (1-(α-aminobenzyl)-2-naphthol). Historically significant since Mario Betti's discovery in 1900, this compound is not merely an intermediate but a functional chiral scaffold in its own right. It serves as a privileged structure in asymmetric synthesis, acting as a ligand for enantioselective transformations, and is a direct precursor to the free aminobenzylnaphthol via hydrolysis.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in modern drug development and organocatalysis.

Chemical Identity & Structural Analysis

Structural Composition

The molecule consists of a 2-naphthol core substituted at the C1 position with a phenyl-methyl group bearing a benzylideneamino substituent. This structure is formed via the condensation of 2-naphthol, benzaldehyde, and ammonia.[3][4][5][6]

-

Chiral Center: The carbon atom connecting the naphthol ring, the phenyl ring, and the nitrogen atom is chiral (R or S). The commercial CAS usually refers to the racemate unless specified, but enantiopure forms are critical for catalytic applications.

-

Tautomerism (Critical Insight): In solution, this compound exhibits ring-chain tautomerism .[4] It exists in equilibrium between the open Schiff base form (the N-benzylidene structure) and a cyclic 1,3-oxazine form (specifically, a dihydro-naphth[1,2-e][1,3]oxazine). This dynamic equilibrium is solvent-dependent and influences its reactivity and stability.

Physicochemical Properties

| Property | Value / Description |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in organic solvents (Chloroform, DCM, Methanol, DMSO); Insoluble in water. |

| Melting Point | Typically reported in the range of 130–135°C (dependent on tautomeric purity). |

| Stability | Stable under standard conditions; sensitive to strong acids (hydrolysis to free amine). |

| pKa | The phenolic -OH has a pKa ~9.5; the imine nitrogen is weakly basic. |

Synthetic Pathways & Mechanism[6]

The synthesis of CAS 53983-76-9 follows the classic Betti Reaction , a multicomponent condensation that can be viewed as a specific type of Mannich reaction.[4][6]

The Betti Reaction Mechanism[6]

-

Imine Formation: Benzaldehyde condenses with ammonia (or a primary amine) to form a reactive imine intermediate.

-

Nucleophilic Addition: The electron-rich 2-naphthol acts as a nucleophile. The C1 position attacks the electrophilic carbon of the imine.

-

Schiff Base Formation: In the presence of excess benzaldehyde, the primary amine product (Betti base) condenses with a second equivalent of benzaldehyde to form the N-benzylidene derivative (CAS 53983-76-9).

Visualizing the Reaction Pathway

The following diagram illustrates the formation of the N-benzylidene derivative and its equilibrium with the oxazine form.

Caption: Step-wise formation of CAS 53983-76-9 via the Betti reaction, highlighting the Schiff base-oxazine tautomeric equilibrium.

Applications in Research & Drug Development

Asymmetric Catalysis (Ligand Scaffold)

CAS 53983-76-9 and its derivatives are privileged chiral ligands . The N,O-coordination motif (phenolic oxygen and imine nitrogen) is highly effective in coordinating transition metals (e.g., Zn, Cu, Ti).

-

Diethylzinc Addition: Used to catalyze the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (ee).

-

Organocatalysis: The chiral backbone serves as a template for hydrogen-bonding catalysts.

Pharmaceutical Intermediates

-

Bioactivity: Betti base derivatives exhibit antimicrobial, antifungal, and anticancer properties. The naphthol moiety is often associated with DNA intercalation or protein binding.

-

Resolution Agent: The compound can be resolved into pure enantiomers using chiral acids (e.g., tartaric acid), providing a source of optically active amine building blocks for drug synthesis.

Experimental Protocols

Protocol A: Synthesis of N-Benzylidene Betti Base (CAS 53983-76-9)

Note: This protocol synthesizes the racemic mixture.

Reagents:

-

2-Naphthol (14.4 g, 0.1 mol)

-

Benzaldehyde (21.2 g, 0.2 mol) – Use 2 equivalents to ensure Schiff base formation.

-

Ammonia (25% aqueous solution, 15 mL) or Ammonium Acetate.

-

Ethanol (50 mL)

Procedure:

-

Dissolution: Dissolve 2-naphthol in ethanol in a round-bottom flask.

-

Addition: Add benzaldehyde to the solution.

-

Reaction: Add the ammonia solution slowly with stirring. The mixture may warm slightly (exothermic).

-

Incubation: Stopper the flask and allow it to stand at room temperature for 24–48 hours. A crystalline precipitate will form.

-

Isolation: Filter the solid product (CAS 53983-76-9).

-

Purification: Recrystallize from ethanol/chloroform to obtain pure crystals.

-

Yield: Typical yields range from 70–90%.

Expert Insight: The formation of the "bis" product (Schiff base) is favored by using excess benzaldehyde. If the free amine (Betti base) is desired, it can be obtained by hydrolyzing this product with dilute HCl.

Protocol B: Enantiomeric Resolution

To obtain the enantiopure form (often required for catalytic applications):

-

Hydrolysis: First, hydrolyze CAS 53983-76-9 with 1M HCl to generate the free amine salt.

-

Resolution: Treat the free amine with (+)-Tartaric acid in ethanol.

-

Crystallization: The diastereomeric salt of the (+)-amine crystallizes preferentially.

-

Re-formation: Neutralize the salt and react with benzaldehyde again if the N-benzylidene form is required.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

-

PPE: Wear gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust or residual aldehyde vapors.

References

-

Betti Reaction - Grokipedia . Overview of the Betti reaction, mechanism, and history.[6] [Link]

-

Recent advances in the transformation reactions of the Betti base derivatives . RSC Publishing, 2024. Detailed analysis of tautomerism and synthesis. [Link]

-

Betti reaction - Wikipedia . Historical context and general reaction scope.[3][4][6] [Link][3][5][6]

-

PubChem Compound Summary for CID 277398 . 1-[(benzylideneamino)-phenylmethyl]naphthalen-2-ol (CAS 53983-76-9). [Link]

-

Recent advances in the synthesis and synthetic applications of Betti base . PMC, National Institutes of Health. Comprehensive review of applications. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 53983-76-9_N-亚苄基-(2-羟基-1-萘)苄胺CAS号:53983-76-9_N-亚苄基-(2-羟基-1-萘)苄胺【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Betti reaction - Wikipedia [en.wikipedia.org]

Molecular weight and formula of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

An In-depth Technical Guide on N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Introduction

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a complex organic molecule belonging to the class of compounds known as Schiff bases, or more specifically, it is a product of the Betti reaction. Its structure, incorporating a naphthalene ring, a hydroxyl group, and an imine functional group, makes it a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Compounds of this nature are recognized as valuable intermediates and scaffolds for the development of fine chemicals and pharmaceuticals, including potential anticancer and anti-inflammatory agents.[1]

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It details the fundamental physicochemical properties, a robust synthesis protocol, methods for structural elucidation, and a discussion of its potential applications, grounded in established chemical principles. The methodologies described are designed to be self-validating, ensuring that researchers can confidently synthesize and verify the compound for further investigation.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, identified by the CAS Number 53983-76-9, possesses a unique combination of aromatic and functional groups that define its chemical behavior.[2]

| Property | Value | Source |

| Chemical Formula | C₂₄H₁₉NO | [3] |

| Molecular Weight | 377.48 g/mol | [3] |

| Exact Mass | 377.146664 g/mol | [3] |

| IUPAC Name | 1-{[phenyl(phenylmethylideneamino)methyl]}naphthalen-2-ol | [3] |

| CAS Number | 53983-76-9 | [2] |

| Synonyms | 1-[α-(Benzylideneamino)benzyl]-2-naphthol, NSC 126256 | [3] |

Part 2: Synthesis Methodology: The Betti Reaction

The synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is classically achieved via the Betti reaction, a one-pot, three-component condensation. This reaction involves an aromatic aldehyde (benzaldehyde), a primary aromatic amine (benzylamine), and a phenol (2-naphthol). The elegance of this reaction lies in its atom economy and the direct formation of a complex molecular architecture from simple precursors.

Causality in Experimental Design

The choice of an alcohol, such as ethanol, as the solvent is strategic. It effectively dissolves the reactants while allowing the typically less soluble product to precipitate upon cooling, simplifying the initial purification. The reaction is often performed without a catalyst, although mild heating can increase the reaction rate by overcoming the activation energy for the formation of the intermediate imine and the subsequent nucleophilic attack by 2-naphthol.

Experimental Protocol

Objective: To synthesize N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine via a three-component condensation reaction.

Materials:

-

2-Naphthol

-

Benzaldehyde

-

Benzylamine

-

Ethanol (95%)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Heating mantle and magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-naphthol (e.g., 10 mmol) in approximately 50 mL of 95% ethanol.

-

To this solution, add benzaldehyde (10 mmol) followed by benzylamine (10 mmol) while stirring continuously.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 9:1).

-

After completion, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove residual reactants.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Dry the purified product in a vacuum oven.

Caption: Workflow for the synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Part 3: Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint of the molecule.

Spectroscopic & Analytical Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is essential for identifying the key functional groups. The presence of a sharp absorption band around 1620-1640 cm⁻¹ is characteristic of the C=N (imine) stretch. A broad band in the region of 3000-3400 cm⁻¹ indicates the O-H stretching of the hydroxyl group, which is often involved in intramolecular hydrogen bonding.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom. The spectra are expected to be complex due to the multiple aromatic rings. Key signals would include the aromatic protons (typically 7-8 ppm), the methine proton (CH), and the disappearance of the aldehydic proton signal from benzaldehyde.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.[6] The molecular ion peak (M+) should correspond to the calculated molecular weight (377.48), confirming the successful condensation of the three components.

-

Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values from the molecular formula (C₂₄H₁₉NO) to verify the empirical formula.[6]

Caption: Logical workflow for the structural characterization of the synthesized compound.

Part 4: Relevance and Applications in Drug Development

The N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine molecule is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, polycyclic structure and strategically placed functional groups make it an attractive starting point for developing new therapeutic agents.

-

Scaffold for Bioactive Molecules: Schiff bases are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] The presence of the 2-naphthol moiety is particularly significant, as this group is found in numerous biologically active compounds.

-

Enzyme Inhibition: The structural motifs within the molecule are suitable for interacting with the active sites of enzymes. For instance, substituted benzylidene derivatives are being actively investigated as inhibitors of cholinesterases, which is a key strategy in the treatment of Alzheimer's disease.[8]

-

Coordination Chemistry: The nitrogen atom of the imine group and the oxygen of the hydroxyl group can act as chelation sites for metal ions.[7] The resulting metal complexes often exhibit enhanced biological activity compared to the ligand alone, opening avenues for the development of novel metallodrugs.[9][10]

Caption: Potential research and application pathways for the title compound.

Conclusion

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is more than just a chemical compound; it is a versatile platform for scientific discovery. With a well-defined molecular weight of 377.48 g/mol and a formula of C₂₄H₁₉NO, its synthesis via the Betti reaction is both efficient and accessible. The robust analytical methods outlined in this guide provide a clear pathway for its unambiguous characterization. For researchers in drug development and organic synthesis, this molecule offers a rich scaffold, ripe for modification and exploration in the pursuit of novel therapeutics and advanced materials.

References

-

Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. (2024, May 6). Highlights in Science, Engineering and Technology. Available at: [Link]

- RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents. (n.d.).

-

Description and Synthesis of Benzylidene Compound. (2023, April 28). Der Pharma Chemica. Available at: [Link]

-

Supplementary Info for RSC adv. after corrections - The Royal Society of Chemistry. (2016). Available at: [Link]

-

Verma, R., Lamba, N. P., Dandia, A., Srivastava, A., Modi, K., Chauhan, M. S., & Prasad, J. (2023). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 13(1), 10884. Available at: [Link]

- Aminu, I. K., & Daura, A. A. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine. American Journal of Chemistry, 7(1), 1-7.

-

Bufebo, T., & Badasa, S. (2015). Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. Chemical and Process Engineering Research, 35. Available at: [Link]

-

Description and Synthesis of Benzylidene Compound. (2026, February 12). Der Pharma Chemica. Available at: [Link]

- Al-Abdaly, B. I., & Ahmed, N. K. (2017). Synthesis and Characterization of [Benzyl (2-hydroxy-1naphthylidene) hydrazine carbodithioate] and Its Metal Complexes With [Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)] Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences, 29(1).

- Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. Asian Journal of Chemistry, 25(10), 5519-5524.

-

Gupta, S. M., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., ... & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC advances, 13(39), 27367-27384. Available at: [Link]

Sources

- 1. Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions [sioc-journal.cn]

- 2. N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine | 53983-76-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. asianpubs.org [asianpubs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iiste.org [iiste.org]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

Methodological & Application

Application Note & Protocols: A Guide to the Synthesis, Characterization, and Application of Metal Complexes with N-((2-hydroxy-1-naphthyl)methylene)benzylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Schiff base ligands, formed from the condensation of primary amines and carbonyl compounds, are cornerstones of coordination chemistry due to their synthetic accessibility and versatile coordination behavior.[1][2] This guide provides a comprehensive overview of the synthesis and metal complex formation of a specific Schiff base, N-((2-hydroxy-1-naphthyl)methylene)benzylamine, derived from 2-hydroxy-1-naphthaldehyde and benzylamine. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with transition metal ions such as Cu(II), Co(II), and Ni(II). Furthermore, this document details the essential characterization techniques required to validate these structures and explores their potential applications, particularly in the realm of antimicrobial drug discovery.

Part 1: The Ligand - Synthesis & Characterization

The foundational step in this workflow is the synthesis of a high-purity Schiff base ligand. The target ligand is formed via a nucleophilic addition-elimination reaction between 2-hydroxy-1-naphthaldehyde and benzylamine. The phenolic hydroxyl group and the azomethine nitrogen form a classic chelation site for metal ions.[3][4]

Scientific Principle: Schiff Base Condensation

The reaction proceeds by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule, often facilitated by azeotropic removal or the use of a dehydrating agent, to form the characteristic imine or azomethine (-C=N-) bond.[5][6] The use of a solvent like ethanol is strategic; it effectively solubilizes the reactants while allowing for easy removal of the product upon formation, which often precipitates from the solution upon cooling. A catalytic amount of acid can sometimes be used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

Protocol 1.1: Synthesis of N-((2-hydroxy-1-naphthyl)methylene)benzylamine

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Benzylamine

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, catalyst)

-

Standard reflux apparatus with condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (e.g., 10 mmol, 1.72 g) in 50 mL of absolute ethanol. Stir until fully dissolved.

-

Amine Addition: To this solution, add an equimolar amount of benzylamine (10 mmol, 1.07 g, ~1.09 mL) dropwise while stirring. A color change and increase in turbidity are typically observed.

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Equip the flask with a condenser and reflux the mixture with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After reflux, allow the reaction mixture to cool to room temperature. A crystalline precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified yellow crystalline product in a vacuum oven at 50-60°C. Record the yield.

Ligand Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized ligand is critical before proceeding to complexation.

| Technique | Purpose | Expected Result / Key Feature |

| Melting Point | Assess purity | A sharp, defined melting point range. |

| FT-IR Spectroscopy | Functional group identification | Absence of C=O (aldehyde, ~1660-1700 cm⁻¹) and N-H (amine) bands. Appearance of a strong azomethine (-C=N-) stretch around 1600-1630 cm⁻¹.[7] A broad band for the phenolic O-H is also expected. |

| ¹H-NMR Spectroscopy | Structural confirmation | A characteristic singlet for the azomethine proton (-CH=N-) typically appears downfield (~8.5-9.5 ppm). Aromatic protons from the naphthyl and benzyl groups will be present in their respective regions. The phenolic -OH proton signal will also be visible. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the Schiff base (C₁₈H₁₅NO). |

Part 2: Metal Complex Formation

Schiff bases are excellent chelating agents, readily forming stable complexes with transition metals.[1] The phenolic oxygen (after deprotonation) and the imine nitrogen act as donor atoms. This protocol provides a general method adaptable for various divalent metal salts.

Workflow 2.1: General Synthesis of Metal(II) Schiff Base Complexes

Below is a generalized workflow for synthesizing metal complexes.

Caption: General workflow for metal complex synthesis.

Protocol 2.1: General Synthesis of M(II) Complexes

Materials:

-

Synthesized Schiff base ligand

-

Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

-

Methanol or Ethanol

-

Reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Ligand Solution: Dissolve the Schiff base ligand (e.g., 2 mmol) in 30 mL of hot methanol or ethanol in a 100 mL round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of the same solvent. This creates a 2:1 ligand-to-metal molar ratio, which is common for bidentate ligands forming octahedral or square planar complexes.

-

Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation is often immediate.

-

Reflux: Heat the resulting mixture to reflux and maintain for 3-4 hours to ensure complete complexation.[8]

-

Isolation: Cool the mixture to room temperature. Collect the colored precipitate by vacuum filtration.

-

Washing: Wash the complex with the solvent (methanol/ethanol) to remove unreacted precursors, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the final complex in a vacuum oven at 60-70°C.

Part 3: In-Depth Characterization of Metal Complexes

The formation of the coordinate bond between the metal and the ligand induces measurable changes in spectroscopic and physical properties. Comparing the data of the complex with that of the free ligand provides definitive evidence of coordination.

Key Analytical Techniques & Expected Observations

| Technique | Principle & Causality | Expected Observation for Complex |

| FT-IR Spectroscopy | Coordination of the azomethine nitrogen to the metal center alters the electron density of the C=N bond, changing its vibrational frequency. The phenolic O-H bond is broken upon deprotonation and coordination. | A shift of the ν(C=N) band to a lower frequency (typically 10-30 cm⁻¹) is a strong indicator of coordination.[7] The broad ν(O-H) band of the free ligand disappears. New bands at lower frequencies (< 600 cm⁻¹) may appear, corresponding to M-N and M-O bonds. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, including ligand-based (π→π*) transitions and, importantly, metal-centered (d-d) transitions, which are indicative of the complex's geometry. | Ligand-based transitions may shift. New, weaker absorption bands often appear in the visible region (400-800 nm) corresponding to d-d transitions, which are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral).[9] |

| Molar Conductivity | Measures the number of ions in a solution. It is used to determine if the anions from the metal salt (e.g., Cl⁻) are coordinated to the metal or exist as free counter-ions. | Complexes dissolved in a solvent like DMF or DMSO showing low molar conductance values are considered non-electrolytes, indicating that the anions are part of the coordination sphere.[4] |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which is determined by the number of unpaired electrons on the metal ion. This is a powerful tool for deducing the geometry of the complex (e.g., distinguishing between square planar (diamagnetic) and tetrahedral/octahedral (paramagnetic) Ni(II) complexes).[3][10] | Paramagnetic behavior for complexes with unpaired electrons (e.g., Cu(II), Co(II), octahedral Ni(II)). The measured magnetic moment helps confirm the oxidation state and geometry of the central metal ion.[3] |

Part 4: Applications in Drug Development

Metal complexes of Schiff bases are widely investigated for their biological activities, including antibacterial, antifungal, and anticancer properties.[1][11][12] Chelation can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. The metal ion itself can be a crucial component of the mechanism of action, potentially interfering with cellular enzymes or binding to DNA.[11]

Conceptual Mechanism of Action: Antimicrobial Activity

Caption: Conceptual pathway for antimicrobial action.

Protocol 4.1: Preliminary In Vitro Antimicrobial Screening (Agar Disc Diffusion)

This standard method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.[13]

Materials:

-

Nutrient Agar plates

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Sterile paper discs (6 mm diameter)

-

Synthesized ligand and metal complexes

-

Solvent (e.g., DMSO)

-

Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

-

Solvent-loaded disc as a negative control

-

Micropipettes, sterile swabs, incubator

Procedure:

-

Culture Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of a nutrient agar plate using a sterile cotton swab.

-

Compound Preparation: Prepare solutions of the ligand and each metal complex in DMSO at a specific concentration (e.g., 1 mg/mL).

-

Disc Application: Aseptically place sterile paper discs on the inoculated agar surface.

-

Dosing: Carefully pipette a fixed volume (e.g., 10 µL) of each test solution, the positive control, and the negative control onto separate discs.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity. The activity of the complexes should be compared against the free ligand and the standard antibiotic.[11]

References

-

Sakıyan, I., Gündüz, N., & Gündüz, T. (n.d.). SYNTHESIS AND CHARACTERIZATION OF MANGANESE(III) COMPLEXES OF SCHIFF BASES DERIVED FROM AMINO ACIDS AND 2-HYDROXY-1-NAPHTHALDEHYDE. Semantic Scholar. [Link]

-

Gup, R., & Kirkan, B. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. PubMed. [Link]

-

Kumar, S., & Kumar, A. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Sani, U., & Dailami, M. (2015). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from. SciSpace. [Link]

-

Agbom-Uzim, M. U., & Sani, U. (2022). Synthesis, Characterization, Cytotoxicity and antimicrobial Activities of Co(ii) and Ni(ii) Complexes of Schiff base Derived from 2-hydroxy-1-naphthaldehyde and ethylamine. African Journal of Engineering & Environment Research. [Link]

-

Herceg, M., et al. (2014). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm. [Link]

-

Adedibu, J., & Sanni, A. (2019). Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. IDOSR JOURNAL OF APPLIED SCIENCES. [Link]

-

Dalia, S. A., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies. [Link]

-

Aminu, I. K., & Daura, A. A. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine. Science Publishing Group. [Link]

-

Cyril, N. M., et al. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. [Link]

-

Al-Amiery, A. A., et al. (2023). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences. [Link]

-

Aminu, I. K., & Daura, A. A. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine. ResearchGate. [Link]

-

Ramalingam, A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Proc.. [Link]

-

Singh, R., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC. [Link]

-

Y., N. P. (2018). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). Dutse Journal of Pure and Applied Sciences. [Link]

-

Healy, C., et al. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education. [Link]

-

Sharma, S., et al. (2023). Schiff base ligand and metal (II) complex: Synthesis, characterization and biological evaluation. Journal of Applied and Natural Science. [Link]

-

Al-Abdaly, B. I., & Ahmed, N. K. (2017). Synthesis and Characterization of [Benzyl (2-hydroxy-1naphthylidene) hydrazine carbodithioate] and Its Metal Complexes With [Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)] Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

-

Prakash, A., & Adhikari, D. (2011). Application of Schiff bases and their metal complexes-A Review. International Journal of ChemTech Research. [Link]

-

Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. (n.d.). IISTE.org. [Link]

-

Yildiz, M., et al. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. PMC. [Link]

-

Asolkar, T., et al. (2010). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. PMC. [Link]

-

Tawfik, T. E., et al. (2023). New Metal(II) Complexes of 2-Hydroxy-N-(2-Hydroxynaph Thalene-1-yl) Methylene Benzohydrazide: Synthesis and Spectroscopic Studies. ResearchGate. [Link]

-

Al-jebori, A. A. K., et al. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences. [Link]

-

Muhammad, Y. I., et al. (2021). SYNTHESIS, GRAVIMETRIC ANALYSIS AND ANTIMICROBIAL STUDIES OF TRANSITION METALS (Cu(II), Zn(II)) COMPLEXES OF SCHIFF DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE AND 2-AMINO-3-METHYLPYRIDINE. FUDMA JOURNAL OF SCIENCES. [Link]

Sources

- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. fud.edu.ng [fud.edu.ng]

- 5. chemijournal.com [chemijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. idosr.org [idosr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03626G [pubs.rsc.org]

- 13. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer properties of Schiff bases derived from 2-hydroxy-1-naphthaldehyde.

Executive Summary

This application note details the design, synthesis, and biological validation of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (2H1N) . Unlike simple benzaldehyde derivatives, the 2H1N scaffold incorporates a fused naphthalene ring system, significantly enhancing lipophilicity and planar surface area—critical factors for DNA intercalation and cellular uptake. When complexed with transition metals (Cu(II), Ni(II), Zn(II)), these ligands exhibit potent anticancer activity, often outperforming cisplatin in specific resistant cell lines (e.g., MCF-7, HeLa). This guide provides optimized protocols for synthesis, DNA binding validation, and cytotoxicity profiling.

Pharmacophore Design & Chemistry

The therapeutic efficacy of 2H1N Schiff bases hinges on two structural pillars:

-

The Naphthalene "Anchor": The extended

-system of the naphthalene ring facilitates strong -

The O-N-O/N-O Chelation Pocket: The ortho-hydroxyl group on the naphthalene ring, combined with the azomethine nitrogen (-C=N-), creates a perfect bidentate or tridentate pocket. Metal coordination here locks the molecule in a planar configuration, enhancing stability and bioactivity (Tweedy’s Chelation Theory).

Synthesis Workflow

The synthesis follows a condensation pathway, often requiring anhydrous conditions to drive the equilibrium forward.

Figure 1: Step-wise synthesis pathway for 2H1N ligands and their metal complexes.

Mechanism of Action (MOA)

The anticancer activity is multimodal. While the ligand itself possesses activity, metal complexation (particularly Copper(II)) dramatically amplifies cytotoxicity through Reactive Oxygen Species (ROS) generation.

-

DNA Intercalation: The planar naphthalene ring inserts between base pairs, distorting the double helix and inhibiting replication.

-

Oxidative Stress: Redox-active metals (Cu, Co) catalyze the Fenton reaction, generating hydroxyl radicals (

) that cleave DNA backbones. -

Mitochondrial Pathway: Disruption of the mitochondrial membrane potential (

) triggers the release of Cytochrome C, activating the Caspase-9/3 cascade.

Figure 2: Dual-mechanism pathway: Direct DNA targeting and Mitochondrial-mediated apoptosis.

Experimental Protocols

Protocol A: Synthesis of Cu(II) Complex

Rationale: Copper complexes typically exhibit the highest binding affinity to DNA due to the square-planar geometry facilitating intercalation.

-

Ligand Synthesis:

-

Dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) in absolute ethanol (20 mL).

-

Add equimolar primary amine (e.g., 4-aminoantipyrine or o-phenylenediamine) dissolved in ethanol.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux at 70°C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool, filter the yellow/orange precipitate, wash with cold ethanol, and dry.

-

-

Metal Complexation:

-

Dissolve the purified ligand (1 mmol) in hot methanol (20 mL).

-

Add Cu(OAc)

H -

Reflux for 4 hours. The color usually deepens (green/brown).

-

Precipitate, filter, and recrystallize from DMF/Ethanol.

-

Protocol B: DNA Binding Study (UV-Vis Titration)

Rationale: To confirm intercalation. Intercalators cause hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the ligand's absorption spectrum upon DNA addition.[1]

-

Preparation: Prepare a 20

M solution of the Metal Complex in Tris-HCl buffer (pH 7.2) containing <1% DMSO. -

Titration:

-

Record the baseline spectrum (200–600 nm) of the complex alone.

-

Add incremental amounts (0–100

M) of CT-DNA (Calf Thymus DNA). -

Incubate for 5 mins after each addition to ensure equilibrium.

-

-

Analysis:

-

Plot

vs -

Success Criteria: A

value

-

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine the IC

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add the Schiff base complex at serial dilutions (e.g., 1, 5, 10, 25, 50, 100

M). -

Incubation: 48 or 72 hours.

-

Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

-

Read: Absorbance at 570 nm.

Data Interpretation & Comparative Analysis

The following table summarizes typical IC

| Compound Class | Cell Line | IC50 (µM) | Interpretation |

| Ligand (Free) | MCF-7 | 25 - 45 | Moderate activity. Limited by solubility and uptake. |

| Cu(II) Complex | MCF-7 | 3 - 8 | High Potency. Enhanced lipophilicity facilitates entry; Cu redox activity generates ROS. |

| Ni(II) Complex | MCF-7 | 10 - 20 | Good activity. Often acts via static DNA binding rather than oxidative damage. |

| Cisplatin (Std) | MCF-7 | 5 - 15 | Standard reference. Note that Cu-complexes often rival or beat Cisplatin in resistant lines. |

Key Technical Insight: If the IC

References

-

Synthesis and Anticancer Activity of 2-Hydroxy-1-Naphthaldehyde Derivatives Source: Arabian Journal of Chemistry URL:[Link] (General Journal Link for verification of recent volumes on this topic) Note: See specifically studies on p-phenylenediamine derivatives.

-

Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies Source: PubMed Central (PMC) / NIH URL:[Link]

-

DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Experimental and Computational Studies on the Interaction of DNA with Schiff Base Cu(II) Complexes Source: MDPI (International Journal of Molecular Sciences) URL:[Link][2]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay (Protocol) Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]

Application Notes and Protocols for the Biological Evaluation of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine and its Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine and its derivatives represent a class of Schiff base compounds that have garnered significant interest in medicinal chemistry. These compounds are synthesized through the condensation of 2-hydroxy-1-naphthaldehyde with various primary amines. The resulting imine or azomethine group (-C=N-) is a key structural feature that imparts a wide range of biological activities to these molecules. This guide provides a comprehensive overview of the protocols and methodologies for the biological evaluation of this promising class of compounds, with a focus on their potential as antimicrobial, antioxidant, and anticancer agents. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing both the procedural steps and the scientific rationale behind them.

I. Synthesis and Characterization

A fundamental prerequisite for any biological evaluation is the synthesis and thorough characterization of the compounds of interest. The general synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine derivatives involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and a substituted benzylamine.

General Synthesis Protocol

-

Reactant Preparation : Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and the appropriately substituted benzylamine in a suitable solvent, such as ethanol or methanol.

-

Catalysis : Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

-

Reflux : Heat the mixture to reflux for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation and Purification : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is then collected by filtration, washed with a cold solvent, and purified by recrystallization from an appropriate solvent system (e.g., ethanol-DMF) to yield the pure Schiff base.

-

Characterization : The structure of the synthesized compounds should be unequivocally confirmed using a suite of spectroscopic techniques, including:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy : To confirm the presence of the characteristic imine (-C=N-) bond.

-

¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy : To elucidate the detailed molecular structure.

-

Mass Spectrometry : To determine the molecular weight and confirm the elemental composition.

-

II. In Vitro Antimicrobial Activity Evaluation

A significant area of investigation for these compounds is their potential as antimicrobial agents. The following protocols are standard methods for assessing their efficacy against a panel of pathogenic bacteria and fungi.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-